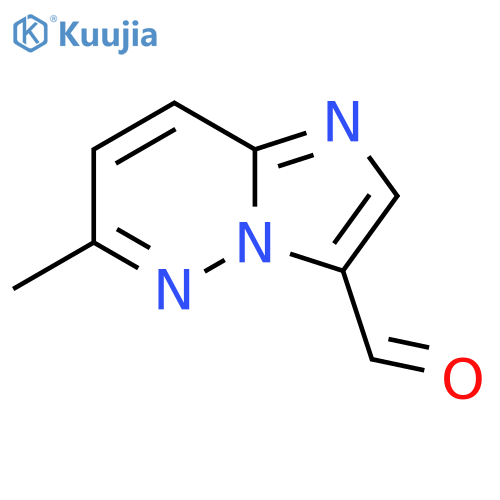Cas no 1780283-98-8 (6-methylimidazo1,2-bpyridazine-3-carbaldehyde)

1780283-98-8 structure
商品名:6-methylimidazo1,2-bpyridazine-3-carbaldehyde
6-methylimidazo1,2-bpyridazine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- EN300-28625683
- 1780283-98-8
- 6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde
- 6-methylimidazo1,2-bpyridazine-3-carbaldehyde
-
- インチ: 1S/C8H7N3O/c1-6-2-3-8-9-4-7(5-12)11(8)10-6/h2-5H,1H3
- InChIKey: IPWVJJHZGMGDBE-UHFFFAOYSA-N
- ほほえんだ: O=CC1=CN=C2C=CC(C)=NN21
計算された属性
- せいみつぶんしりょう: 161.058911855g/mol
- どういたいしつりょう: 161.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
6-methylimidazo1,2-bpyridazine-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28625683-5g |
6-methylimidazo[1,2-b]pyridazine-3-carbaldehyde |
1780283-98-8 | 5g |
$2525.0 | 2023-09-06 | ||
| Enamine | EN300-28625683-0.05g |
6-methylimidazo[1,2-b]pyridazine-3-carbaldehyde |
1780283-98-8 | 95.0% | 0.05g |
$732.0 | 2025-03-19 | |
| Enamine | EN300-28625683-0.1g |
6-methylimidazo[1,2-b]pyridazine-3-carbaldehyde |
1780283-98-8 | 95.0% | 0.1g |
$767.0 | 2025-03-19 | |
| Enamine | EN300-28625683-2.5g |
6-methylimidazo[1,2-b]pyridazine-3-carbaldehyde |
1780283-98-8 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
| Enamine | EN300-28625683-5.0g |
6-methylimidazo[1,2-b]pyridazine-3-carbaldehyde |
1780283-98-8 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 | |
| Enamine | EN300-28625683-10g |
6-methylimidazo[1,2-b]pyridazine-3-carbaldehyde |
1780283-98-8 | 10g |
$3746.0 | 2023-09-06 | ||
| Enamine | EN300-28625683-1g |
6-methylimidazo[1,2-b]pyridazine-3-carbaldehyde |
1780283-98-8 | 1g |
$871.0 | 2023-09-06 | ||
| Enamine | EN300-28625683-1.0g |
6-methylimidazo[1,2-b]pyridazine-3-carbaldehyde |
1780283-98-8 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
| Enamine | EN300-28625683-0.5g |
6-methylimidazo[1,2-b]pyridazine-3-carbaldehyde |
1780283-98-8 | 95.0% | 0.5g |
$836.0 | 2025-03-19 | |
| Enamine | EN300-28625683-0.25g |
6-methylimidazo[1,2-b]pyridazine-3-carbaldehyde |
1780283-98-8 | 95.0% | 0.25g |
$801.0 | 2025-03-19 |
6-methylimidazo1,2-bpyridazine-3-carbaldehyde 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
1780283-98-8 (6-methylimidazo1,2-bpyridazine-3-carbaldehyde) 関連製品
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 624-75-9(Iodoacetonitrile)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
